4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethylpropylamine with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are employed to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridines such as:
- 3-methyl-3H-imidazo[4,5-c]pyridine
- 4-(2,2-Dimethylpropyl)-3H-imidazo[4,5-c]pyridine
- 3,4-dimethyl-3H-imidazo[4,5-c]pyridine
Uniqueness
The uniqueness of 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)7-10-11-9(5-6-13-10)14-8-15(11)4/h8,10,13H,5-7H2,1-4H3 |
InChI Key |
BCWVYPCZHVHOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1C2=C(CCN1)N=CN2C |
Origin of Product |
United States |
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